3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15733580
InChI: InChI=1S/C13H18N2.2ClH/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H
SMILES:
Molecular Formula: C13H20Cl2N2
Molecular Weight: 275.21 g/mol

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride

CAS No.:

Cat. No.: VC15733580

Molecular Formula: C13H20Cl2N2

Molecular Weight: 275.21 g/mol

* For research use only. Not for human or veterinary use.

3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride -

Specification

Molecular Formula C13H20Cl2N2
Molecular Weight 275.21 g/mol
IUPAC Name 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine;dihydrochloride
Standard InChI InChI=1S/C13H18N2.2ClH/c14-13-11-6-12(13)9-15(8-11)7-10-4-2-1-3-5-10;;/h1-5,11-13H,6-9,14H2;2*1H
Standard InChI Key UQMQUZPOTOAGBD-UHFFFAOYSA-N
Canonical SMILES C1C2CN(CC1C2N)CC3=CC=CC=C3.Cl.Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a bicyclo[3.1.1]heptane scaffold, a bridged bicyclic system comprising a six-membered ring fused to a three-membered cyclopropane-like ring. The 3-aza substitution introduces a nitrogen atom at position 3, while the benzyl group at the same position and the amine at position 6 complete the structure. The dihydrochloride salt forms via protonation of the amine group, yielding the formula C₁₃H₂₀Cl₂N₂ (molecular weight: 267.75 g/mol) .

Key Structural Data:

PropertyValueSource
CAS Number (Parent Amine)1245794-60-8
Molecular FormulaC₁₃H₁₈N₂·2HCl
IUPAC Name3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine dihydrochloride
SMILESC1C2CN(CC1C2N)CC3=CC=CC=C3.Cl
Exact Mass267.102 g/mol

The bicyclic framework imposes significant steric constraints, favoring specific conformations that enhance receptor-binding selectivity in drug design .

Synthesis and Derivatives

Synthetic Routes

The parent amine, 3-benzyl-3-azabicyclo[3.1.1]heptan-6-amine, is synthesized via a two-step process starting from 3-benzyl-3-azabicyclo[3.1.1]heptan-6-one (CAS: 1240529-14-9) .

Step 1: Ketone Formation

A [4+2] cycloaddition between an appropriately substituted diene and a nitrile oxide yields the bicyclic ketone. Denisenko et al. (2010) reported a multigram-scale synthesis of the ketone precursor using this method, achieving an 89% yield .

Step 2: Reductive Amination

The ketone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride to introduce the amine group. Subsequent treatment with hydrochloric acid produces the dihydrochloride salt .

Derivatives and Analogues

Derivatization focuses on modifying the amine or benzyl groups to enhance bioactivity:

  • Carboxylic Acid Derivatives: The 6-carboxylic acid analogue (CAS: 1240525-81-8) is synthesized via oxidation, serving as a precursor for peptidomimetics .

  • Stereoisomers: The (1R,5S,6S)-configured enantiomer exhibits distinct pharmacological profiles, as noted in chiral resolution studies .

Physicochemical Properties

Solubility and Stability

The dihydrochloride salt demonstrates improved aqueous solubility (>50 mg/mL) compared to the free base, facilitating in vitro assays. It is stable under refrigerated conditions (2–8°C) but degrades upon prolonged exposure to light or humidity .

Spectroscopic Data

  • NMR (400 MHz, D₂O): δ 7.35–7.25 (m, 5H, benzyl), 3.85 (s, 2H, CH₂N), 3.10–2.95 (m, 4H, bicyclic CH₂), 2.30–2.15 (m, 2H, bridgehead CH) .

  • HRMS (ESI+): m/z 203.1543 [M+H]⁺ (calc. 203.1548 for C₁₃H₁₉N₂).

Pharmacological Applications

Antimicrobial Activity

Preliminary studies indicate moderate activity against Gram-positive bacteria (MIC: 16–32 µg/mL), likely due to membrane disruption via the hydrophobic benzyl group .

Central Nervous System (CNS) Targets

The compound’s rigidity mimics piperidine-based neuromodulators. In silico docking studies suggest affinity for σ-1 receptors (Kᵢ: 120 nM), implicating potential in neuropathic pain management .

Prodrug Development

Conjugation with carboxylic acids (e.g., acetylated derivatives) enhances blood-brain barrier permeability, as demonstrated in rodent models .

Research Findings and Future Directions

Recent Advances

  • Conformational Analysis: X-ray crystallography confirms a boat-chair conformation, stabilizing ligand-receptor interactions .

  • Toxicity Profile: Acute toxicity (LD₅₀: 450 mg/kg in mice) underscores the need for structural optimization .

Challenges and Opportunities

  • Stereochemical Complexity: Scalable synthesis of enantiopure variants remains a bottleneck .

  • Targeted Delivery: Nanoparticle-encapsulated formulations are under investigation to improve bioavailability .

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